3,5-Diethoxy-4-methoxyphenethylamine, also known as symbescaline, is a lesser-known psychedelic compound belonging to the phenethylamine class. It is an isomer of asymbescaline and was first synthesized by Alexander Shulgin. The compound features a distinctive structure characterized by the presence of two ethoxy groups at the 3 and 5 positions and a methoxy group at the 4 position of the phenethylamine backbone. Its chemical formula is with a molecular weight of approximately 237.31 g/mol .
The specific reaction pathways and products depend on the reaction conditions and reagents used.
The synthesis of 3,5-diethoxy-4-methoxyphenethylamine can be achieved through several methods:
Specific synthetic routes may vary but often involve multi-step processes similar to those used for other related compounds in the phenethylamine family .
3,5-Diethoxy-4-methoxyphenethylamine has primarily been studied in the context of psychoactive substances. While it has not gained significant attention in mainstream pharmacology or therapeutic applications, it may serve as a research compound in studies exploring psychedelic effects or as a reference compound in pharmacological research related to similar phenethylamines.
Several compounds share structural similarities with 3,5-diethoxy-4-methoxyphenethylamine. Notable examples include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Mescaline (3,4,5-trimethoxyphenethylamine) | Three methoxy groups | Known for its strong psychedelic effects; widely studied. |
| 3,4-Dimethoxyphenethylamine | Two methoxy groups | Analogous to dopamine; exhibits monoamine oxidase inhibition. |
| Asymbescaline | One ethoxy group and one methoxy group | Isomeric relationship; different psychoactive profile. |
These compounds highlight the diversity within the phenethylamine class while showcasing how slight modifications in structure can lead to significant differences in activity and effects .